molecular formula C11H17ClO2 B8351535 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane

2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane

Cat. No.: B8351535
M. Wt: 216.70 g/mol
InChI Key: KTMCDKJJPANSEJ-UHFFFAOYSA-N
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Description

2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane is a heterocyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a 6-chlorohex-2-ynyloxy group. The molecule combines a polar ether linkage, a chloro substituent, and an alkyne moiety, imparting unique chemical reactivity and physicochemical properties.

Properties

Molecular Formula

C11H17ClO2

Molecular Weight

216.70 g/mol

IUPAC Name

2-(6-chlorohex-2-ynoxy)oxane

InChI

InChI=1S/C11H17ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1,3-4,6-10H2

InChI Key

KTMCDKJJPANSEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC#CCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. This process can be achieved through acid-catalyzed reactions, heterogeneous catalyst-mediated reactions, or neutral reagent-mediated reactions . The chloroalkyne moiety is introduced through halogenation and subsequent alkyne formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the chloroalkyne moiety to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its reactive functional groups. The tetrahydropyranyl ether group can undergo hydrolysis to release the active hydroxyl compound, while the chloroalkyne moiety can participate in various chemical transformations. These interactions can modulate biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Cyclohexane, 1-Chloro-1-ethynyl-

  • Structure : A cyclohexane ring substituted with both chloro and ethynyl groups at the 1-position .
  • Key Differences :
    • Ring System : Cyclohexane (saturated six-membered carbon ring) vs. oxane (oxygen-containing six-membered ring).
    • Substituent Position : Both compounds feature chloro and ethynyl groups, but the target compound’s substituent is part of a hexynyl chain attached via an ether linkage.
  • The ethynyl group in both compounds may participate in click chemistry (e.g., azide-alkyne cycloaddition), but the oxane’s ether oxygen could stabilize intermediates during reactions .

4-(Bromomethyl)oxane

  • Structure : Oxane ring with a bromomethyl substituent, used in alkylation reactions .
  • Key Differences :
    • Substituent : Bromomethyl (electrophilic) vs. chlorohexynyloxy (less electrophilic due to chlorine’s lower leaving-group ability).
  • Reactivity :
    • Bromomethyl groups are highly reactive in nucleophilic substitutions (e.g., forming amines or thioethers), whereas the chlorohexynyloxy group may require harsher conditions or transition-metal catalysis for substitution.
    • The alkyne in the target compound offers additional sites for functionalization (e.g., hydrogenation or cycloaddition) .

6-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol

  • Structure : A glycoside with multiple hydroxyl groups on both oxolane (tetrahydrofuran) and oxane rings .
  • Key Differences :
    • Functional Groups : Hydroxyl-rich (polar, hydrophilic) vs. chlorohexynyloxy (less polar, hydrophobic).
  • Physicochemical Properties :
    • The glycoside’s high hydroxyl content increases water solubility (logP ~ -2.0), whereas the chlorohexynyloxy group likely raises logP (>2.0), making the target compound more lipophilic.
    • Biological activity differences: Glycosides often exhibit metabolic or signaling roles, while the target compound’s structure suggests synthetic utility .

1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane

  • Structure : Epoxide with a branched alkyl-ether chain .
  • Key Differences :
    • Reactive Sites : Epoxide (ring-strained, reactive) vs. alkyne and chloro (less strained but versatile in metal-catalyzed reactions).
  • Applications :
    • Epoxides are widely used in polymer crosslinking, whereas the target compound’s alkyne and chloro groups may serve as handles for modular synthesis (e.g., drug conjugates) .

Data Table: Comparative Analysis of Key Properties

Compound Molecular Weight Key Functional Groups logP (Predicted) Reactivity Highlights
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane ~218.7 Ether, chloro, alkyne ~2.5 Alkyne cycloaddition, nucleophilic substitution
Cyclohexane, 1-chloro-1-ethynyl- ~142.6 Chloro, ethynyl ~3.0 Electrophilic substitution, hydrogenation
4-(Bromomethyl)oxane ~179.0 Bromomethyl, ether ~1.8 SN2 reactions, alkylation
Glycoside (metab_3695) ~342.3 Multiple hydroxyls, ethers ~-2.0 Hydrogen bonding, metabolic pathways
1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane ~186.3 Epoxide, ether ~2.2 Ring-opening polymerization

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